Mopivabil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Mopivabil involves several steps, including the preparation of the mother liquor and the in vivo formulation . The mother liquor is prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . For in vivo experiments, the mother liquor is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve the desired concentration

Chemical Reactions Analysis

Mopivabil undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mopivabil is widely used in scientific research due to its role as an angiotensin II receptor antagonist . In chemistry, it is used to study the interactions between angiotensin II receptors and other molecules . In biology and medicine, this compound is used to investigate the effects of angiotensin II receptor antagonism on various physiological processes, such as blood pressure regulation and cardiovascular function .

Mechanism of Action

Mopivabil exerts its effects by binding to and inhibiting angiotensin II receptors . This inhibition prevents angiotensin II from exerting its physiological effects, such as vasoconstriction and aldosterone secretion . By blocking these receptors, this compound helps to reduce blood pressure and improve cardiovascular function . The molecular targets of this compound include the angiotensin II type 1 (AT1) receptor, which is primarily responsible for mediating the effects of angiotensin II .

Comparison with Similar Compounds

Mopivabil is similar to other angiotensin II receptor antagonists, such as azilsartan medoxomil, forasartan, and EMD 66684 . this compound is unique in its specific binding affinity and selectivity for the AT1 receptor . This selectivity makes this compound a valuable tool for studying the specific effects of angiotensin II receptor antagonism . Other similar compounds include PD 123319, which is a potent AT2 receptor antagonist, and azilsartan mepixetil, which has a longer-lasting blood pressure-lowering effect .

Properties

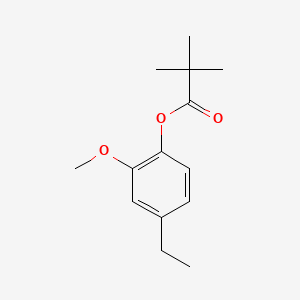

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(4-ethyl-2-methoxyphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C14H20O3/c1-6-10-7-8-11(12(9-10)16-5)17-13(15)14(2,3)4/h7-9H,6H2,1-5H3 |

InChI Key |

ZITQYHHKBYAVSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)

![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)

![2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)

![acetic acid;20-[[4-[2-[2-[2-[2-[2-[2-[[5-[[5-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-6-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid](/img/structure/B10829478.png)

![1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one](/img/structure/B10829481.png)